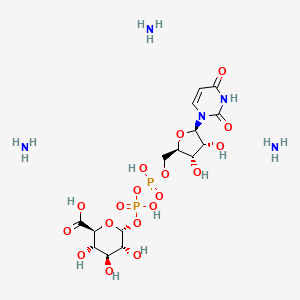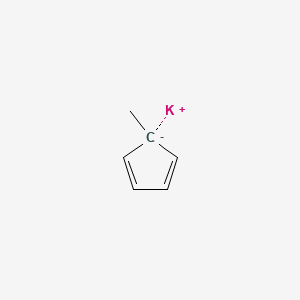
potassium;5-methylcyclopenta-1,3-diene
描述
potassium;5-methylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadienyl anion substituted with a methyl group and coordinated to a potassium ion
准备方法
Synthetic Routes and Reaction Conditions
potassium;5-methylcyclopenta-1,3-diene can be synthesized through the reaction of 1-methylcyclopenta-2,4-diene with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran (THF) to facilitate the dissolution of potassium metal and the cyclopentadienyl compound.
Industrial Production Methods
While specific industrial production methods for potassium 1-methylcyclopenta-2,4-dien-1-ide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive potassium metal and prevent contamination.
化学反应分析
Types of Reactions
potassium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The methyl group and the cyclopentadienyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with potassium 1-methylcyclopenta-2,4-dien-1-ide include halogens, acids, and other electrophiles. Reactions are typically carried out under inert conditions to prevent unwanted side reactions and to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving potassium 1-methylcyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.
科学研究应用
potassium;5-methylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, although this area is still in its early stages.
Industry: It is used in the development of new materials with specific electronic and catalytic properties.
作用机制
The mechanism by which potassium 1-methylcyclopenta-2,4-dien-1-ide exerts its effects involves its ability to donate electrons and participate in various chemical reactions. The cyclopentadienyl anion acts as a nucleophile, while the potassium ion stabilizes the negative charge. This allows the compound to engage in a range of reactions, including coordination with metal centers and participation in redox processes.
相似化合物的比较
Similar Compounds
Potassium cyclopentadienide: Lacks the methyl substitution, making it less sterically hindered and potentially more reactive in certain contexts.
Sodium cyclopentadienide: Similar to potassium cyclopentadienide but with sodium as the counterion, which can affect solubility and reactivity.
Lithium cyclopentadienide: Another analogous compound with lithium as the counterion, often used in different solvent systems due to its distinct solubility properties.
Uniqueness
potassium;5-methylcyclopenta-1,3-diene is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it can undergo. The potassium ion also imparts specific solubility and stability characteristics that differentiate it from its sodium and lithium counterparts.
属性
IUPAC Name |
potassium;5-methylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.K/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALKWMJAVJTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60786853 | |
| Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41066-45-9 | |
| Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
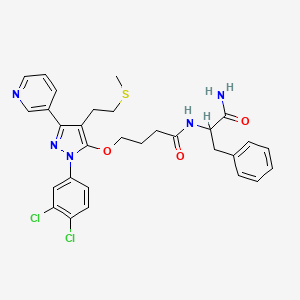
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
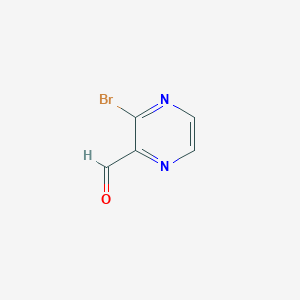
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
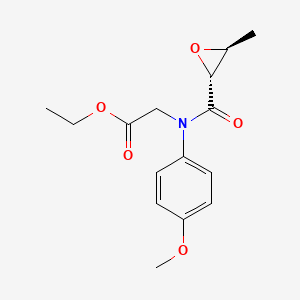
![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
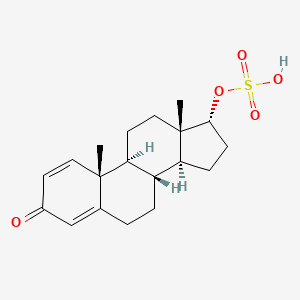
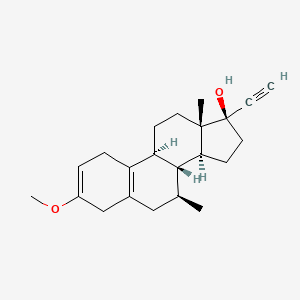
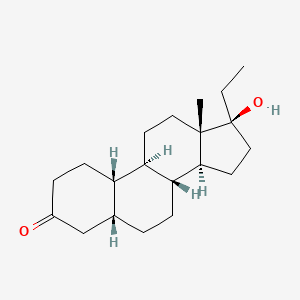
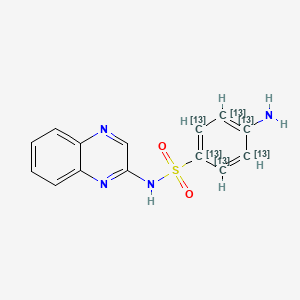
![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
